

(S)-2-(p-Tolyl)oxirane chemical characteristics

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Compound of Interest

Compound Name: 2-(4-Methylphenyl)oxirane, (-)-

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An In-depth Technical Guide to (S)-2-(p-Tolyl)oxirane: Synthesis, Properties, and Applications

Abstract

(S)-2-(p-Tolyl)oxirane, a chiral epoxide, serves as a pivotal building block in modern asymmetric synthesis. Its unique structural features—a strained three-membered oxirane ring and a chiral center adjacent to an aromatic p-tolyl group—make it a versatile intermediate for constructing complex, enantiomerically pure molecules. This guide provides an in-depth exploration of its chemical characteristics, established methods for its stereoselective synthesis, and its reactivity, with a particular focus on applications relevant to pharmaceutical research and drug development. Detailed experimental protocols, mechanistic insights, and comprehensive safety data are presented to equip researchers and chemical development professionals with the critical knowledge required for its effective utilization.

Core Chemical Characteristics and Physicochemical Properties

(S)-2-(p-Tolyl)oxirane, also known as (S)-4-methylstyrene oxide, is a derivative of styrene oxide featuring a methyl group at the para position of the phenyl ring.^{[1][2]} This substitution subtly influences its electronic properties and reactivity compared to its parent compound. The defining feature is the chiral center at the C2 position of the oxirane ring, which dictates the stereochemical outcome of its subsequent transformations. The inherent ring strain of the epoxide moiety makes it susceptible to nucleophilic attack, forming the basis of its synthetic utility.^{[3][4]}

Table 1: Physicochemical and Spectroscopic Data for 2-(p-Tolyl)oxirane

Property	Value	Source(s)
IUPAC Name	(2S)-2-(4-methylphenyl)oxirane	[2]
Synonyms	(S)-2-p-Tolyloxirane, (S)-4-Methylstyrene oxide	[1][2][5]
CAS Number	135413-94-4	[5]
Molecular Formula	C ₉ H ₁₀ O	[1][5][6]
Molecular Weight	134.18 g/mol	[1][2][5]
Appearance	Colorless to slightly yellow liquid	[1][7]
¹ H NMR (CDCl ₃ , 400 MHz)	δ 7.10-7.25 (m, 4H, Ar-H), 3.85 (dd, 1H), 3.15 (dd, 1H), 2.75 (dd, 1H), 2.35 (s, 3H, Ar-CH ₃)	[7][8]
¹³ C NMR (CDCl ₃ , 100 MHz)	δ 138.0, 135.0, 129.2, 125.8, 52.5, 51.0, 21.2	[7][8]
SMILES Code	CC1=CC=C([C@@H]2OC2)C=C1	[5]

Note: NMR spectral data are representative and may vary slightly based on solvent and instrument conditions. The provided data is based on analogous structures and general chemical shift knowledge.

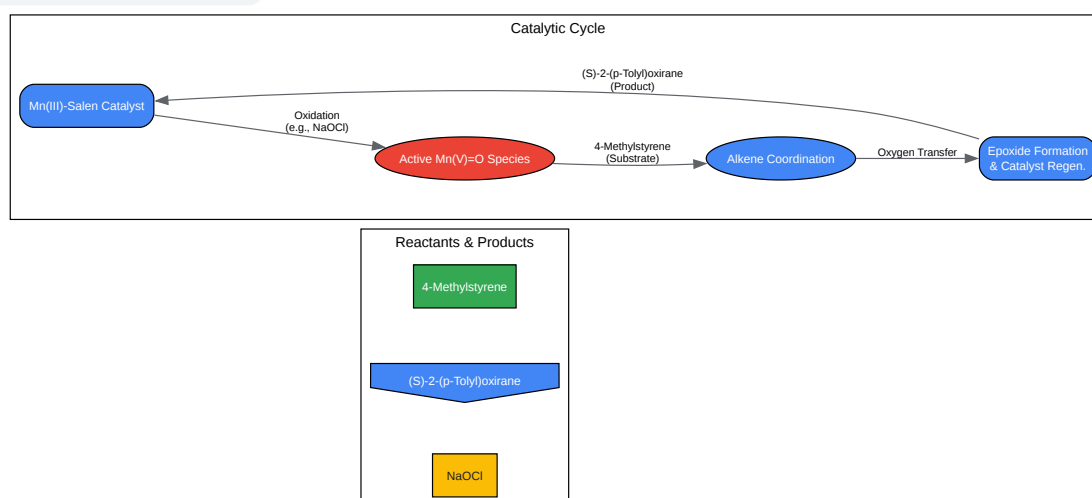
Asymmetric Synthesis: The Jacobsen-Katsuki Epoxidation

The reliable and high-yield production of enantiomerically pure (S)-2-(p-Tolyl)oxirane is paramount for its application in pharmaceutical synthesis.[9][10] Among the most powerful methods for this transformation is the Jacobsen-Katsuki epoxidation. This reaction facilitates the enantioselective epoxidation of unfunctionalized alkenes, such as 4-methylstyrene, using a chiral manganese-salen complex as a catalyst.[11][12][13] The deep expertise behind this

choice lies in the catalyst's ability to create a precisely defined chiral environment, which directs the oxidant to one face of the alkene, yielding the desired epoxide enantiomer with high selectivity.[13][14]

The mechanism, a cornerstone of its trustworthiness, is believed to proceed through a high-valent manganese(V)-oxo intermediate.[11][14] This highly reactive species transfers its oxygen atom to the alkene in a controlled, stereoselective manner. The choice of the (S,S)-Jacobsen catalyst isomer is critical for producing the (S,S)-epoxide.

Fig. 1: Catalytic cycle of the Jacobsen-Katsuki epoxidation.



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Caption: Fig. 1: Catalytic cycle of the Jacobsen-Katsuki epoxidation.

Experimental Protocol: Synthesis of (S)-2-(p-Tolyl)oxirane

This protocol is a representative procedure adapted from established methodologies for Jacobsen-Katsuki epoxidation.^{[12][15]}

- **Catalyst Preparation:** In a round-bottom flask under an inert atmosphere, add 4-methylstyrene (1.0 eq) to a suitable solvent such as dichloromethane.
- **Reaction Initiation:** Add the (S,S)-Jacobsen catalyst (typically 2-5 mol%). Cool the mixture to 0 °C in an ice bath.
- **Oxidant Addition:** Slowly add a buffered solution of commercial bleach (sodium hypochlorite, NaOCl) (1.5 eq) over 2-4 hours while maintaining the temperature at 0 °C. The slow addition is crucial to control the reaction rate and prevent catalyst degradation.
- **Monitoring:** Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alkene is consumed.
- **Work-up:** Once complete, separate the organic layer. Wash the organic phase sequentially with saturated aqueous Na₂SO₃, water, and brine.^[15]
- **Purification:** Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure (S)-2-(p-Tolyl)oxirane.
- **Chiral Analysis:** Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC.

Chemical Reactivity and Synthetic Utility

The synthetic value of (S)-2-(p-Tolyl)oxirane stems from the regio- and stereoselective ring-opening reactions of the epoxide.^{[3][16]} The high ring strain allows the C-O bonds to be cleaved under relatively mild conditions by a wide range of nucleophiles.^{[4][17]} This process

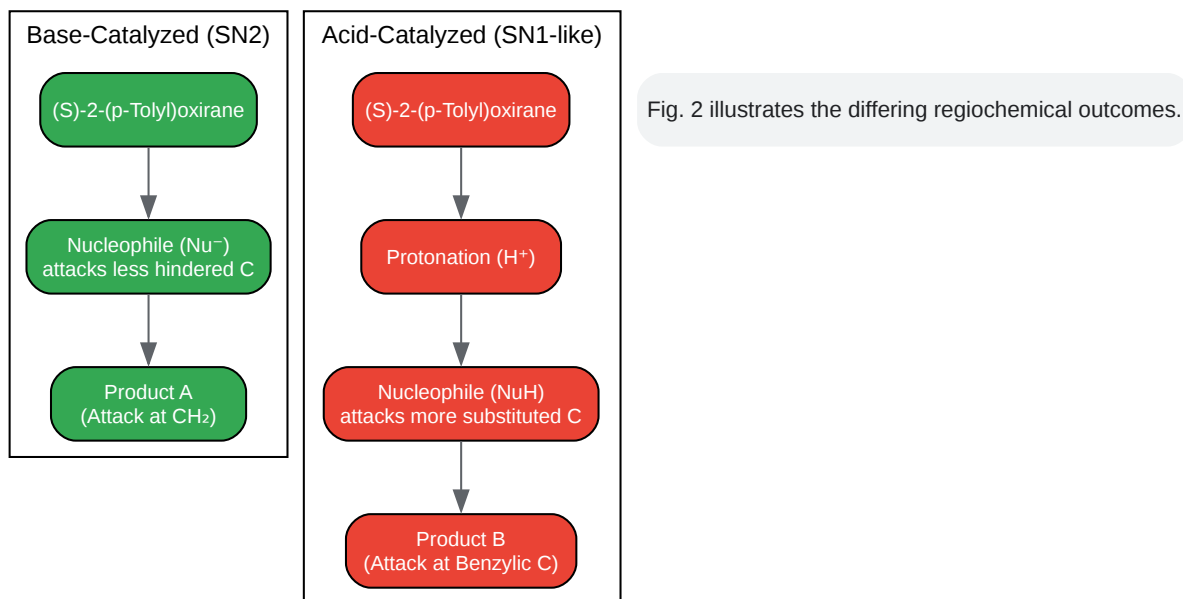
generates a new stereocenter and a functional handle (a hydroxyl group), making it a powerful strategy in multi-step syntheses.

Mechanism of Nucleophilic Ring-Opening

The regiochemical outcome of the ring-opening is dependent on the reaction conditions (acidic or basic).

- **Base-Catalyzed/Nucleophilic Conditions:** Under basic or neutral conditions, the reaction follows a classic S_N2 mechanism. The nucleophile attacks the less sterically hindered carbon atom (the CH_2 group), resulting in inversion of configuration at that center. This is the most common and predictable pathway for synthetic applications.^[4]
- **Acid-Catalyzed Conditions:** In the presence of an acid, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. The attack then occurs at the more substituted carbon (the benzylic position), which can better stabilize the developing positive charge in the transition state. This pathway has characteristics of both S_N1 and S_N2 reactions.^{[4][17]}

Fig. 2: Regioselectivity in Epoxide Ring-Opening



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Caption: Fig. 2 illustrates the differing regiochemical outcomes.

Application in Drug Development

Chiral epoxides are critical intermediates in the synthesis of many pharmaceuticals, particularly beta-blockers and other drugs where specific stereochemistry is essential for therapeutic activity.^[18] The ability of (S)-2-(p-Tolyl)oxirane to introduce a chiral hydroxylamine or related functionality via ring-opening makes it a valuable precursor. The stereochemistry of the epoxide directly translates to the final active pharmaceutical ingredient (API), where one enantiomer may be therapeutically active while the other could be inactive or even cause adverse effects.^{[9][18]} Its use ensures the synthesis of single-enantiomer drugs, meeting stringent regulatory requirements and improving therapeutic indices.^[10]

Safety and Handling

As with most epoxides and aromatic compounds, (S)-2-(p-Tolyl)oxirane should be handled with appropriate care in a well-ventilated chemical fume hood.^[19]

- Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety glasses or goggles, and a lab coat.^{[20][21]}
- Hazards: Epoxides are classified as alkylating agents and may be irritants to the skin, eyes, and respiratory system.^{[21][22]} Some epoxides are suspected mutagens.^{[20][22]} Avoid inhalation of vapors and direct contact with skin and eyes.^[21]
- Handling: Keep away from heat, sparks, and open flames.^{[19][20]} Store in a tightly closed container in a cool, dry, and well-ventilated area.^[19]
- First Aid: In case of skin contact, wash immediately with plenty of soap and water.^[19] For eye contact, rinse cautiously with water for several minutes.^[20] If inhaled, move the person to fresh air.^[19] Seek medical attention if irritation or other symptoms persist.^{[19][20]}
- Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.^{[20][21]}

Conclusion

(S)-2-(p-Tolyl)oxirane stands out as a high-value chiral intermediate for research and development professionals. Its well-defined stereochemistry, coupled with the predictable and versatile reactivity of the epoxide ring, provides a reliable pathway for the asymmetric synthesis of complex molecular targets. A thorough understanding of its properties, synthesis via methods like the Jacobsen-Katsuki epoxidation, and its ring-opening chemistry is essential for leveraging its full potential in the creation of next-generation pharmaceuticals and other advanced chemical products.

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